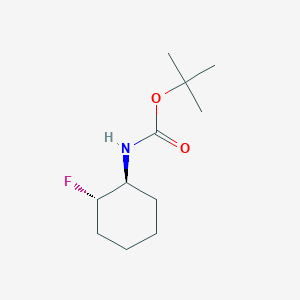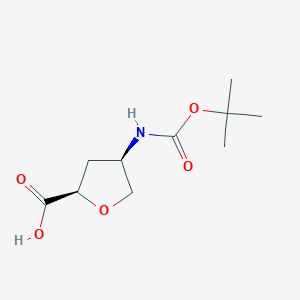
cis-4-((Tert-butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-4-((Tert-butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid: is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tetrahydrofuran ring, an amino group protected by a tert-butoxycarbonyl group, and a carboxylic acid functional group. This compound is often used in peptide synthesis and as a building block in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with tetrahydrofuran-2-carboxylic acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the cis-4-((Tert-butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid: The protected amino acid is then subjected to various reaction conditions to form the desired compound. This may involve the use of solvents like tetrahydrofuran and catalysts to ensure the correct stereochemistry.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring.
Reduction: Reduction reactions can be performed on the carboxylic acid group to form alcohols.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Major Products:
Oxidation: Formation of tetrahydrofuran-2,3-dicarboxylic acid.
Reduction: Formation of tetrahydrofuran-2-methanol.
Substitution: Formation of the free amino acid.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of peptides and other complex organic molecules.
- Employed in the study of stereochemistry and reaction mechanisms.
Biology:
- Utilized in the synthesis of biologically active peptides and proteins.
- Investigated for its potential role in enzyme inhibition and protein-protein interactions.
Medicine:
- Explored for its potential use in drug development, particularly in the design of peptide-based therapeutics.
- Studied for its role in modulating biological pathways and its potential therapeutic effects.
Industry:
- Used in the production of fine chemicals and pharmaceuticals.
- Employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of cis-4-((Tert-butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid involves its interaction with various molecular targets. The tert-butoxycarbonyl group protects the amino group, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation. The compound’s effects are mediated through its interactions with enzymes, receptors, and other proteins, influencing biological pathways and cellular processes.
Comparaison Avec Des Composés Similaires
- cis-4-((Tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid
- cis-4-((Tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid
- cis-4-((Tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid
Comparison:
- Structural Differences: While the similar compounds have cyclohexane, cyclopentane, or cyclobutane rings, cis-4-((Tert-butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid has a tetrahydrofuran ring, which imparts different chemical properties.
- Reactivity: The presence of the tetrahydrofuran ring can influence the compound’s reactivity, particularly in oxidation and reduction reactions.
- Applications: The unique structure of this compound makes it suitable for specific applications in peptide synthesis and drug development, where the other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C10H17NO5 |
|---|---|
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
(2R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-6-4-7(8(12)13)15-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7-/m1/s1 |
Clé InChI |
XPLRZNDPTQWMSL-RNFRBKRXSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](OC1)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC(OC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl N-[[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate](/img/structure/B14025206.png)
![2-amino-5H-pyrrolo[3,2-d]pyrimidin-4-ol; trifluoroacetic acid](/img/structure/B14025207.png)

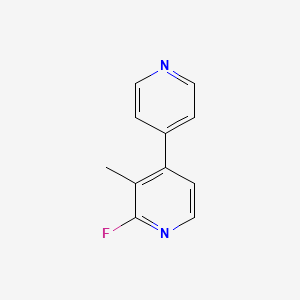

![1-[6-(6-Aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B14025226.png)
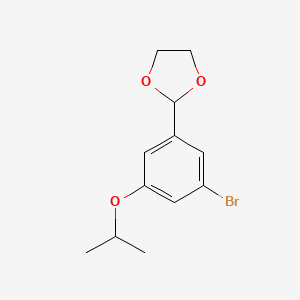
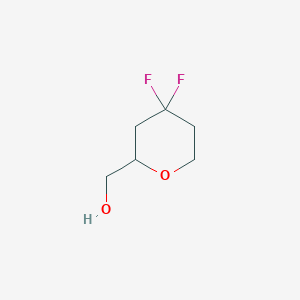
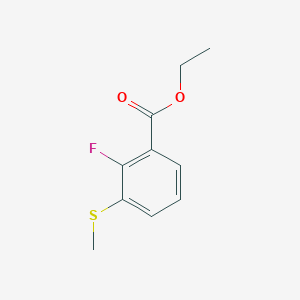
![2'-(Benzyloxy)-5'-fluoro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14025244.png)
![Methyl 4-(trifluoromethyl)-1H-benzo[D]imidazole-7-carboxylate](/img/structure/B14025250.png)
![(3E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one](/img/structure/B14025255.png)
